molecular formula C7H8N2O B11784123 2-Amino-4-ethylfuran-3-carbonitrile

2-Amino-4-ethylfuran-3-carbonitrile

Cat. No.: B11784123
M. Wt: 136.15 g/mol
InChI Key: RYYCYHVAASCEKV-UHFFFAOYSA-N
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Description

2-Amino-4-ethylfuran-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N2O. This compound is part of the furan family, which is known for its aromatic properties and significant role in various chemical and biological processes. The presence of both amino and nitrile functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethylfuran-3-carbonitrile typically involves the reaction of ethylfuran with cyanamide under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of cyanamide to the ethylfuran ring, followed by cyclization to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of catalysts, such as metal oxides or zeolites, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethylfuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted furans, amines, and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-ethylfuran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylfuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylfuran-3-carbonitrile
  • 2-Amino-4-phenylfuran-3-carbonitrile
  • 2-Amino-4-isopropylfuran-3-carbonitrile

Uniqueness

2-Amino-4-ethylfuran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 4-position of the furan ring influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-amino-4-ethylfuran-3-carbonitrile

InChI

InChI=1S/C7H8N2O/c1-2-5-4-10-7(9)6(5)3-8/h4H,2,9H2,1H3

InChI Key

RYYCYHVAASCEKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1C#N)N

Origin of Product

United States

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